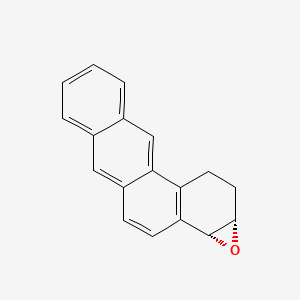
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a chemical compound with the molecular formula C18H14O and a molecular weight of 246.3032 It is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by the presence of an epoxide group
Méthodes De Préparation
The synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)anthracene. This reaction can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydrodiols and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction . The major products formed from these reactions include dihydrodiols and other oxidized or reduced derivatives.
Applications De Recherche Scientifique
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research is conducted to explore its potential role in drug development and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components, particularly DNA. The epoxide group can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis . The compound is metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols and other metabolites .
Comparaison Avec Des Composés Similaires
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene can be compared with other similar PAH derivatives, such as:
Benzo(a)pyrene: Another PAH with known carcinogenic properties.
1,2,3,4-Tetrahydrobenz(a)anthracene: The precursor compound used in the synthesis of this compound.
3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: A metabolite formed from the oxidation of this compound.
The uniqueness of this compound lies in its specific epoxide structure, which imparts distinct reactivity and biological interactions compared to other PAH derivatives.
Propriétés
Numéro CAS |
64521-17-1 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
(5S,7R)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-12-10-16-13(9-11(12)3-1)5-6-15-14(16)7-8-17-18(15)19-17/h1-6,9-10,17-18H,7-8H2/t17-,18+/m0/s1 |
Clé InChI |
GUFITYJDZKTZBJ-ZWKOTPCHSA-N |
SMILES isomérique |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]5[C@H]1O5 |
SMILES canonique |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C5C1O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



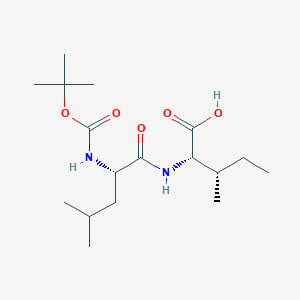
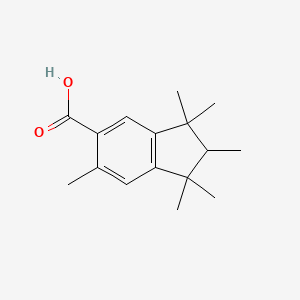

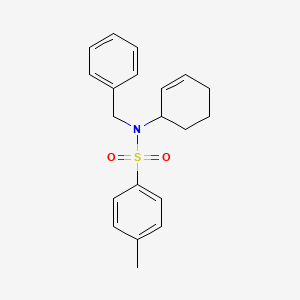


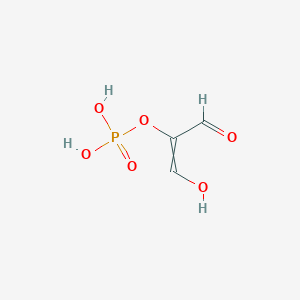
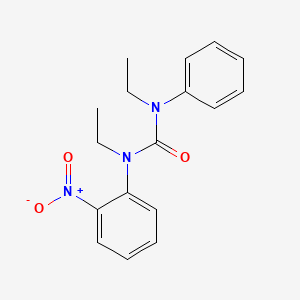

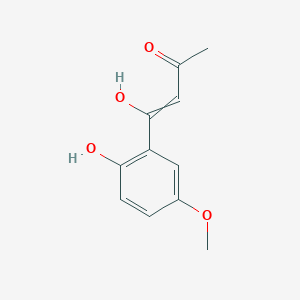
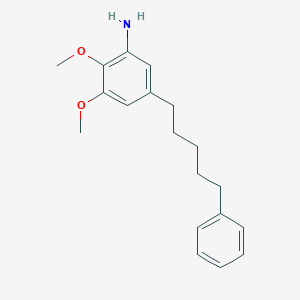
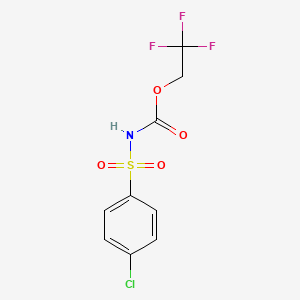
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
